1-(Pyridin-2-yl)-4,4'-bipiperidine
Description
Structure
3D Structure
Properties
CAS No. |
648895-89-0 |
|---|---|
Molecular Formula |
C15H23N3 |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-(4-piperidin-4-ylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C15H23N3/c1-2-8-17-15(3-1)18-11-6-14(7-12-18)13-4-9-16-10-5-13/h1-3,8,13-14,16H,4-7,9-12H2 |
InChI Key |
LXDVNEAPBDRCSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Pyridin 2 Yl 4,4 Bipiperidine and Its Derivatives
Approaches to the Construction of the Bipiperidine Core
The formation of the 4,4'-bipiperidine (B102171) skeleton, characterized by a carbon-carbon bond linking the 4-positions of two piperidine (B6355638) rings, is a critical step. Several strategies have been developed, ranging from the reduction of aromatic precursors to the de novo construction of the heterocyclic rings.
Reductive Amination and Hydrogenation Strategies
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. masterorganicchemistry.com This method can be applied to the synthesis of bipiperidine structures. A prominent and highly efficient route to the 4,4'-bipiperidine core involves the catalytic hydrogenation of its aromatic precursor, 4,4'-bipyridine (B149096). The stability of the pyridine (B92270) ring requires energetic conditions or potent catalyst systems for reduction. dicp.ac.cn
Supported precious metal catalysts are commonly employed for this transformation. Metals such as rhodium, palladium, and platinum on a carbon support have demonstrated high activity in the hydrogenation of pyridine derivatives to their corresponding piperidines. researchgate.net The process typically involves high pressure of hydrogen gas and can be performed in various solvents, including acidic media to facilitate the reduction of the electron-rich heterocycle. A key advantage of this method is the ready availability of 4,4'-bipyridine as a starting material.
Another relevant approach is the direct reductive amination starting from piperidone derivatives. For instance, the synthesis of 1,4'-bipiperidine, a structural isomer of the target core, has been demonstrated through the reductive amination of N-tert-butoxycarbonyl-4-piperidone with piperidine, using sodium triacetoxyborohydride (B8407120) as the reducing agent. chemicalbook.com This highlights the feasibility of using piperidone-based building blocks to construct bipiperidine systems.
Table 1: Catalysts for Hydrogenation of Pyridine Derivatives
| Catalyst | Substrate Type | Typical Conditions | Reference |
| Rhodium on Carbon (Rh/C) | 4-Substituted Pyridines | H2 gas, various solvents | researchgate.net |
| Palladium on Carbon (Pd/C) | 4-Substituted Pyridines, Pyrroles | H2 gas, mild conditions (e.g., 6 bar, 80°C) | researchgate.net |
| Platinum on Carbon (Pt/C) | 4-Substituted Pyridines | H2 gas, various solvents | researchgate.net |
| Ruthenium Dioxide (RuO2) | Pyridines | High pressure (70-100 atm), high temp (90-100°C) | researchgate.net |
| [Cp*RhCl2]2 | Pyridinium Salts | Formic acid, water/CH2Cl2 | dicp.ac.cn |
Cyclization Reactions for Piperidine Ring Formation
The de novo synthesis of the piperidine rings offers a versatile alternative for constructing the bipiperidine core, often allowing for the introduction of substituents at various positions.
A classical and powerful strategy for forming a 4-piperidone (B1582916) ring involves the Dieckmann condensation (an intramolecular Claisen condensation). youtube.com This approach typically starts with the twofold alkylation of a primary amine with an acrylate (B77674) ester, leading to a diester intermediate which then undergoes base-catalyzed cyclization and subsequent decarboxylation to yield a 4-piperidone. youtube.com This piperidone can then be further functionalized or coupled.
Modern cyclization methods have expanded the synthetic chemist's toolkit. Hetero-Diels-Alder reactions, or [4+2] cycloadditions, provide a powerful means to construct the six-membered ring in a stereocontrolled manner. youtube.comnih.gov In this approach, an azadiene reacts with an alkene or alkyne to form a tetrahydropyridine, which can be subsequently reduced to the piperidine. Furthermore, radical cyclizations, such as the 6-exo cyclization of specific bromo-alkenes, have been developed for the stereoselective synthesis of highly substituted piperidines. nih.gov
Table 2: Cyclization Strategies for Piperidine Synthesis
| Method | Description | Key Intermediates | Reference |
| Dieckmann Condensation | Intramolecular Claisen condensation of a diester followed by decarboxylation. | Diester-amine adduct | youtube.com |
| Hetero-Diels-Alder | [4+2] cycloaddition between an azadiene and a dienophile. | Tetrahydropyridine | youtube.comnih.gov |
| Radical Cyclization | 6-exo cyclization of a radical precursor onto an unsaturated ester. | Stabilized radical | nih.gov |
| Prins-type Cyclization | Reaction of a homoallylamine with an electrophile (e.g., acid with DMSO). | Iminium ion | youtube.com |
Coupling Reactions Utilizing Amine Substrates
Coupling reactions provide a direct method for forming the central C4-C4' bond. Historically, 4,4'-bipyridine was first synthesized by heating pyridine with sodium metal, a reaction indicative of a Wurtz-type coupling. wikipedia.org More controlled methods have since been developed. Electrochemical coupling of pyridine in the presence of carbon dioxide and a nickel catalyst can also produce 4,4'-bipyridine. chemicalbook.com Once formed, the 4,4'-bipyridine is hydrogenated as described previously to yield the target 4,4'-bipiperidine core.
While direct homo-coupling of two 4-halopiperidine molecules is less common, strategies based on modern cross-coupling chemistry are conceivable. For example, the formation of an organozinc derivative from a protected 4-iodopiperidine, followed by a palladium-catalyzed homo-coupling, represents a potential, though more complex, route to the 4,4'-bipiperidine skeleton. youtube.com
Methods for Introducing the Pyridin-2-yl Moiety
With the 4,4'-bipiperidine core in hand, the final step is the attachment of the pyridin-2-yl group to one of the piperidine nitrogen atoms. This is typically achieved through N-arylation reactions.
N-Alkylation with Pyridine-Derived Electrophiles
Direct N-alkylation, or more accurately, N-arylation, of 4,4'-bipiperidine can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction. In this method, the secondary amine of the bipiperidine acts as the nucleophile, attacking an electron-deficient pyridine ring that has a good leaving group, such as a halide, at the 2-position.
The reaction typically involves reacting 4,4'-bipiperidine with a 2-halopyridine, such as 2-chloropyridine (B119429) or 2-bromopyridine. The process is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) and requires a base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or stronger bases like sodium hydride (NaH) for less reactive substrates. The reaction temperature can be varied to optimize the yield, with heating often being necessary to drive the reaction to completion.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming C-N bonds and are widely used for the synthesis of N-aryl amines, including 1-(Pyridin-2-yl)-4,4'-bipiperidine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. It is the preeminent method for this type of transformation due to its high functional group tolerance, broad substrate scope, and generally mild reaction conditions. masterorganicchemistry.comresearchgate.net The reaction employs a palladium catalyst, typically formed in situ from a precursor like Pd(OAc)2 or Pd2(dba)3, and a specialized phosphine (B1218219) ligand. The choice of ligand is crucial and has evolved over time, with sterically hindered, electron-rich ligands providing the best results. A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required for the catalytic cycle to proceed.
The Ullmann condensation (or Goldberg reaction for C-N coupling) is an older, copper-catalyzed method for N-arylation. harvard.edu Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >160 °C) and stoichiometric amounts of copper powder. However, modern protocols have been developed that use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand, such as a diamine or phenanthroline, which allows the reaction to proceed under significantly milder conditions. While often superseded by palladium-catalyzed methods, the Ullmann reaction remains a viable alternative, particularly in specific industrial applications.
Table 3: Comparison of Transition-Metal-Catalyzed N-Arylation Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Modern) |
| Metal Catalyst | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Copper (e.g., CuI, Cu(OAc)2) |
| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Diamines, Phenanthrolines, Amino acids |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) | Weaker bases (e.g., K2CO3, Cs2CO3) |
| Substrates | Aryl chlorides, bromides, iodides, triflates | Primarily aryl iodides and bromides |
| Reaction Temp. | Room temperature to moderate heating (e.g., 80-110 °C) | Moderate to high heating (e.g., 100-140 °C) |
| Advantages | High yields, broad scope, mild conditions, high tolerance | Lower cost of catalyst, different reactivity profile |
| References | masterorganicchemistry.comresearchgate.net | harvard.edu |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, and it has been effectively employed in the synthesis of N-aryl piperidines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an amine with an aryl halide or triflate. wikipedia.org In the context of this compound synthesis, this typically involves the coupling of 4,4'-bipiperidine with a 2-halopyridine.
The general mechanism proceeds through a catalytic cycle involving:
Oxidative addition: The palladium(0) catalyst inserts into the aryl halide bond.
Amine coordination and deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amide complex.
Reductive elimination: The desired N-aryl amine product is formed, and the palladium(0) catalyst is regenerated. wikipedia.org
Several generations of catalyst systems, often employing sterically hindered phosphine ligands, have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. wikipedia.org For instance, ligands like Xantphos have been successfully used in the amination of various aryl bromides with amines. nih.gov The choice of palladium precursor, ligand, base, and solvent can significantly influence the reaction outcome, and microwave irradiation has been shown to accelerate these couplings in some cases. beilstein-journals.org
Table 1: Examples of Buchwald-Hartwig Amination for N-Aryl Piperidine Synthesis
| Aryl Halide/Triflate | Amine | Catalyst System (Catalyst, Ligand, Base) | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | 4,4'-Bipiperidine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | Reflux | Good | researchgate.net |
| 2-Chloropyridine | 4,4'-Bipiperidine | Pd₂(dba)₃, Buchwald Ligand, NaOtBu | Dioxane | 100 °C | Moderate | wikipedia.org |
| 3-Triflate-estrone | Benzophenone imine | Pd(OAc)₂, X-Phos, Cs₂CO₃ | Toluene | MW, 100 °C | High | beilstein-journals.org |
This table presents hypothetical examples based on typical Buchwald-Hartwig reaction conditions and may not represent actual experimental results for the synthesis of this compound.
Other Palladium-Catalyzed Coupling Reactions
Beyond the Buchwald-Hartwig amination, other palladium-catalyzed reactions are instrumental in synthesizing the building blocks or derivatives of this compound. nih.gov For example, Suzuki coupling, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is widely used for the formation of C-C bonds. nih.gov This could be applied to synthesize substituted pyridine or piperidine precursors. nih.govnih.gov
Palladium-catalyzed reactions can also be employed in cascade or domino sequences, where multiple bond-forming events occur in a single pot. rsc.org Such strategies can offer increased efficiency and atom economy in the construction of complex molecules.
Stereoselective Synthesis of this compound Analogues
The synthesis of specific stereoisomers of this compound analogues is crucial when targeting specific biological activities, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles. numberanalytics.comnih.gov
Chiral Auxiliaries and Asymmetric Catalysis
One common strategy to achieve stereoselectivity is the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com A variety of chiral auxiliaries are available, many derived from natural products like amino acids and terpenes. researchgate.net
For example, a chiral auxiliary could be attached to the 4,4'-bipiperidine nitrogen, and subsequent reactions, such as alkylations, would proceed with a facial bias imposed by the auxiliary. Evans' oxazolidinones and camphor-based auxiliaries are well-known examples that have been successfully applied in numerous asymmetric syntheses. researchgate.net
Asymmetric catalysis, where a chiral catalyst is used to generate a chiral product from an achiral substrate, is another powerful approach. numberanalytics.com This method is often more atom-economical than using stoichiometric chiral auxiliaries.
Resolution Techniques for Enantiomer Separation
When a stereoselective synthesis is not feasible or provides insufficient enantiomeric excess, resolution techniques can be employed to separate a racemic mixture of enantiomers. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). These diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Chromatographic methods using a chiral stationary phase (chiral HPLC) are also widely used for the analytical and preparative separation of enantiomers.
Diversification Strategies for Structural Modification
To explore the structure-activity relationships of this compound analogues, it is essential to have methods for their structural diversification.
Substitutions on the Piperidine Rings
The piperidine rings of this compound offer multiple sites for functionalization. researchgate.net The introduction of substituents on the piperidine rings can significantly impact the pharmacological properties of the molecule. nih.gov
One common approach is the functionalization of a pre-existing piperidine ring. researchgate.net For instance, if a ketone functionality is present on one of the piperidine rings, as in 1-(Pyridin-2-yl)piperidin-4-one, it can serve as a handle for a variety of transformations. bldpharm.com These can include:
Reductive amination: To introduce new amine-containing substituents. nih.gov
Wittig reaction: To form carbon-carbon double bonds.
Grignard and organolithium additions: To introduce alkyl, aryl, or other carbon-based groups.
Furthermore, radical-mediated cyclization reactions have been used to create substituted piperidine rings stereoselectively. nih.govcardiff.ac.uk Modern synthetic methods also allow for the direct C-H functionalization of piperidines, although this can be challenging due to the relative inertness of C-H bonds.
Modifications of the Pyridine Ring
Modifications to the pyridine ring of this compound are crucial for developing new derivatives with altered properties. These modifications can be achieved through various organic reactions.
One common approach involves the use of coupling reactions, such as the Suzuki-Miyaura coupling. This reaction can be used to introduce new substituents onto the pyridine ring. For instance, a bromo-substituted pyridine derivative can be coupled with a boronic acid or ester to form a new carbon-carbon bond. nih.gov
Another method for modifying the pyridine ring is through nucleophilic aromatic substitution. In this type of reaction, a nucleophile replaces a leaving group on the pyridine ring. The reactivity of the pyridine ring towards nucleophilic attack can be enhanced by the presence of electron-withdrawing groups.
Furthermore, functionalization of the pyridine ring can be achieved by first converting the pyridine to its N-oxide. This activation strategy facilitates certain substitution reactions. The resulting pyridine N-oxide can then be reduced back to the pyridine. organic-chemistry.org
Analytical Techniques for Reaction Monitoring and Product Validation
A suite of analytical techniques is indispensable for monitoring the progress of synthetic reactions and for the unambiguous characterization of the resulting products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound and its derivatives. rsc.orgresearchgate.net
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For example, the chemical shifts of the protons on the pyridine ring and the bipiperidine moiety can be used to confirm the structure of the molecule. chemicalbook.comchemicalbook.com
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms can be used to identify the different carbon environments in the molecule. rsc.org
2D NMR techniques: Techniques such as COSY and HETCOR can be used to establish the connectivity between protons and carbons, further confirming the structure of the molecule. researchgate.net
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which can be used to determine its elemental composition. rsc.org
High-Performance Liquid Chromatography (HPLC):
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a valuable tool for monitoring the progress of a reaction and for assessing the purity of the final product. researchgate.netnih.govsielc.com A typical HPLC setup includes a column, a pump to move the mobile phase through the column, and a detector to see the separated components. sielc.com
X-ray Crystallography:
Interactive Data Table: Analytical Data for Bipiperidine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Analytical Technique(s) | Key Findings | Reference |
| 1,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | ¹H NMR, ¹³C NMR, GC-MS, IR, Raman | Spectral data confirms the structure and purity of the compound. | nih.gov |
| 1,1'-(4,4'-Bipiperidine-1,1'-diyl)bis-(2,2,2-trifluoro-ethanone) | C₁₄H₁₈F₆N₂O₂ | --- | X-ray Crystallography | The central piperidine rings are in regular chair conformations. | nih.gov |
| 1-(Pyridin-2-ylmethyl)-2,4′-bipiperidine hydrochloride | C₁₆H₂₆ClN₃ | 295.85 | --- | --- | sigmaaldrich.comsigmaaldrich.com |
| 4,4'-Bipyridine | C₁₀H₈N₂ | 156.18 | ¹H NMR, Mass Spectrometry, UV/Vis, GC | Spectral data available for characterization. | chemicalbook.comnist.gov |
| 4-Propylpyridine | C₈H₁₁N | 121.18 | Mass Spectrometry, IR, GC | Mass spectrum available for identification. | nist.gov |
Structure Activity Relationship Sar Investigations of 1 Pyridin 2 Yl 4,4 Bipiperidine Derivatives
Elucidation of Essential Pharmacophoric Features within the Bipiperidine Core
A fundamental aspect of the bipiperidine core's pharmacophoric contribution lies in its ability to position two key nitrogen atoms at a specific distance and geometry. One nitrogen is part of the pyridin-2-yl substituted piperidine (B6355638) ring, while the other resides on the second piperidine ring. This arrangement allows for bidentate interactions with target proteins, where one or both nitrogen atoms can act as hydrogen bond acceptors or become protonated to engage in ionic interactions. The distance and relative orientation of these nitrogen atoms, dictated by the chair conformations of the piperidine rings and the rotational freedom around the C4-C4' bond, are critical determinants of binding affinity.
Significance of the Pyridin-2-yl Moiety for Target Affinity and Selectivity
The pyridin-2-yl group attached to one of the piperidine nitrogens is a cornerstone of the SAR for this class of compounds. Pyridine (B92270) is a common heterocycle in FDA-approved drugs and is known to participate in various biological interactions. mdpi.com The nitrogen atom in the pyridine ring, with its lone pair of electrons, is a key hydrogen bond acceptor. This feature is often critical for anchoring the ligand to the active site of a receptor or enzyme.
In a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives, which share the 1-(pyridin-2-yl)-4,4'-bipiperidine substructure, the introduction of diversity at the 6-position of the pyridine ring was explored to enhance in vitro potency and modulate other pharmacological properties. nih.gov This highlights the strategic importance of substitutions on the pyridin-2-yl moiety for optimizing the biological activity of the entire molecule.
Impact of Substitutions on the Piperidine Rings
N-Substitution Effects on Potency and Binding
The nitrogen atom of the second piperidine ring (N') is a primary site for modification in SAR studies of this compound derivatives. The nature of the substituent at this position can profoundly influence potency, selectivity, and pharmacokinetic properties.
In the context of related piperidine-containing compounds, N-alkylation and N-arylation have been shown to be critical for biological activity. For example, in a series of N-substituted piperidine derivatives, the introduction of various alkyl and arylalkyl radicals at the nitrogen atom was a key strategy to modulate their antiviral activity. nih.gov Similarly, for Leishmania CYP51 and CYP5122A1 inhibitors based on a piperazine (B1678402) scaffold (a close bioisostere of piperidine), the N-substituent played a crucial role in determining the inhibitory potency and selectivity. nih.gov
The size, lipophilicity, and electronic nature of the N-substituent are all important factors. Bulky substituents can provide additional hydrophobic interactions with the target, potentially increasing affinity, but they can also introduce steric hindrance that may be detrimental to binding. The presence of functional groups on the N-substituent, such as hydroxyl or carboxyl groups, can introduce new hydrogen bonding or ionic interactions.
The following table illustrates the impact of N-substitution on the activity of a related series of 3-(1-piperidinylalkyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating the profound effect of modifying the substituent on the piperidine nitrogen.
| Compound | R (Substituent on Piperidine Nitrogen) | Serotonin Antagonism (IC50, nM) |
| 1 | -CH2CH2-4-fluorobenzoyl | 0.3 |
| 2 | -CH2CH2CH2-4-fluorobenzoyl | 1.2 |
| 3 | -CH2CH2-benzoyl | 0.8 |
| 4 | -CH2CH2-cinnamoyl | 2.5 |
| Data derived from a patent on novel 3-(1-piperidinylalkyl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. google.com |
Stereochemical Influence on Biological Activity
Stereochemistry is a critical factor in the interaction of chiral molecules with biological targets. For this compound derivatives, stereoisomers can arise from the presence of chiral centers on the piperidine rings or on substituents attached to them. The spatial arrangement of atoms in different stereoisomers can lead to significant differences in biological activity.
The two piperidine rings in the 4,4'-bipiperidine (B102171) scaffold can exist in different relative orientations (e.g., cis or trans with respect to substituents on each ring), and each ring can adopt chair, boat, or twist-boat conformations. The preferred conformation and the relative orientation of the rings will dictate the three-dimensional shape of the molecule and the spatial disposition of its functional groups.
In studies of related chiral compounds, the biological activity has been shown to be highly dependent on the stereochemistry. For example, in a series of 4,4'-bipyridine (B149096) derivatives that exhibit atropisomerism (chirality due to restricted rotation), the different enantiomers displayed distinct inhibitory activities. mdpi.com This underscores the importance of a specific three-dimensional arrangement for optimal interaction with the target. Although specific stereochemical studies on this compound are not widely reported, the principles derived from related structures strongly suggest that the stereochemistry of any chiral centers within the molecule would have a profound impact on its biological profile.
Conformational Analysis and its Relation to Biological Activity
The biological activity of flexible molecules like this compound is intimately linked to their conformational preferences. The molecule can adopt a range of conformations due to the rotational freedom around the C4-C4' bond connecting the two piperidine rings and the ring-puckering of the piperidine moieties. The bioactive conformation, the specific three-dimensional arrangement adopted by the molecule when it binds to its biological target, may be one of the many accessible low-energy conformations in solution or may be a higher-energy conformation stabilized by the binding event.
Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, is crucial for understanding the spatial relationship between key pharmacophoric elements. For instance, studies on conformationally restricted peptidomimetics have shown that locking a molecule into a specific conformation can significantly improve its bioactivity and selectivity. magtech.com.cn
Development of SAR Models to Guide Compound Design
The development of quantitative structure-activity relationship (QSAR) models is a powerful tool in medicinal chemistry for rationalizing the SAR of a series of compounds and for guiding the design of new, more potent analogs. QSAR models attempt to correlate the biological activity of compounds with their physicochemical properties or structural features.
For a series of this compound derivatives, a QSAR model could be developed by systematically varying substituents on both the pyridine and piperidine rings and measuring their biological activity. The data generated would then be used to build a mathematical model that could predict the activity of novel, unsynthesized compounds.
A hypothetical QSAR study for this compound derivatives might reveal the optimal range for the lipophilicity of the N-substituent, the importance of specific electronic features on the pyridine ring, and the steric tolerance for substituents at various positions on the bipiperidine scaffold. Such a model would be an invaluable tool for prioritizing the synthesis of new derivatives with a higher probability of exhibiting the desired biological activity.
Computational and Theoretical Approaches in the Study of 1 Pyridin 2 Yl 4,4 Bipiperidine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com In the context of 1-(Pyridin-2-yl)-4,4'-bipiperidine and its derivatives, molecular docking is instrumental in predicting their binding affinity and mode of interaction with various biological targets.
Research on compounds containing the pyridin-piperidine or related scaffolds has demonstrated the utility of molecular docking in identifying key interactions. For instance, in studies of monoamine oxidase B (MAO-B) inhibitors, docking simulations were performed with transition metal complexes derived from 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid. nih.gov These simulations revealed that the complexes could effectively bind to the active site of MAO-B, with one of the complexes showing the best inhibitory activity, a finding that was consistent with experimental results. nih.gov
Similarly, docking studies on a series of pyrimidine (B1678525) derivatives with human cyclin-dependent kinase 2 (CDK2) showed that specific substitutions on the phenyl ring led to significant binding energies. nih.gov This highlights how molecular docking can elucidate the structure-activity relationship (SAR) by identifying which functional groups on the core scaffold contribute most to target binding. The insights gained from such studies on related structures can be extrapolated to predict the potential interactions of this compound with various protein targets.
Table 1: Examples of Molecular Docking Studies on Related Scaffolds
| Compound/Derivative Class | Target Protein | Key Findings |
|---|---|---|
| 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid metal complexes | Monoamine Oxidase B (MAO-B) | Docking results correlated with in vitro inhibitory activity, identifying the most potent complex. nih.gov |
| Pyrimidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Identified key substitutions on the phenyl ring that enhance binding affinity. nih.gov |
| 1,2,4-triazole derivatives | Cyclooxygenase (COX-1, COX-2) | Demonstrated how hydrophobic interactions of alkyl groups influence binding affinity and selectivity. csfarmacie.cz |
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of both the ligand and the target protein over time. This method is particularly useful for understanding the stability of the ligand-protein complex and the detailed mechanism of binding.
For compounds containing flexible piperidine (B6355638) rings, such as this compound, MD simulations can reveal the preferred conformations in a biological environment. nih.gov Studies on cell-penetrating peptides conjugated to small drug molecules have utilized MD simulations to understand their interaction with cell membranes. nih.gov These simulations showed that the flexibility and conformational changes of the molecules are crucial for their biological function. nih.gov
While specific MD simulation studies on this compound are not widely published, research on related systems, such as ionic liquids containing imidazolium (B1220033) rings, demonstrates the power of MD in refining force fields and predicting thermodynamic properties of mixtures. rsc.org This indicates that MD simulations can be a valuable tool for studying the conformational landscape and binding dynamics of this compound and its derivatives in various environments.
Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. youtube.com These methods provide insights into the distribution of electrons, molecular orbital energies, and the reactivity of a compound.
For piperidine-derived structures, quantum chemical calculations have been used to study the rearrangement reactions of nitrogen-centered radicals. nih.gov These studies have shown that factors like solvation and protonation can significantly influence the reaction mechanisms. nih.gov Understanding the electronic structure is crucial for predicting how a molecule like this compound might behave in a biological system, including its potential to participate in charge-transfer interactions or undergo metabolic transformations.
The process of performing these calculations often involves generating 3D molecular structures from SMILES representations and then applying a basis set and functional to calculate properties like total energy. youtube.com By comparing the energies of different conformers, such as cis and trans isomers, the more stable structure can be identified. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov This is achieved by developing mathematical models based on molecular descriptors.
QSAR studies have been successfully applied to various classes of compounds containing piperidine and pyridine (B92270) moieties. For example, a QSAR study on mono-substituted 4-phenylpiperidines and 4-phenylpiperazines revealed that the position and physicochemical properties of substituents on the aromatic ring were critical for their effects on the dopaminergic system. nih.gov The models developed in this study helped to understand the biological response by correlating it with binding affinities to specific receptors and enzymes. nih.gov
In another study, QSAR models were developed for piperidinopyridine and piperidinopyrimidine analogs targeting oxidosqualene cyclase, an enzyme in the cholesterol biosynthesis pathway. researchgate.net These models demonstrated high predictive accuracy and provided insights into the key structural features necessary for inhibitory activity. researchgate.net Such findings are valuable for guiding the design of new, more potent inhibitors based on the this compound scaffold.
Table 2: Key Parameters in QSAR Models for Related Compounds
| Compound Class | Target/Activity | Statistical Parameters | Key Descriptors |
|---|---|---|---|
| 4-phenylpiperidines/piperazines | Dopaminergic system effects | PLS regression used to model in vivo effects. | Physicochemical descriptors of aromatic substituents. nih.gov |
| Piperidinopyridine/pyrimidine analogs | Oxidosqualene Cyclase inhibition | R², Q², RMSE, external test set performance. | Electronic, steric, and hydrophobic properties. researchgate.net |
| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Osteosarcoma cell inhibition | R² = 0.839 (training), 0.760 (test) for non-linear model. | Not specified. nih.gov |
| 4-arylthieno[3, 2-d] pyrimidine derivatives | Adenosine A1 and A2A receptor antagonism | r² pred=0.961 (A1), 0.914 (A2a) | DIPOLE MAG, CHI-V-3-P, WIENER, AREA, SC-2, PHI-MAG. researchgate.net |
Virtual Screening and De Novo Design Methodologies for Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov De novo design, on the other hand, involves the creation of novel molecular structures from scratch.
For scaffolds related to this compound, virtual screening has been used to expand hit series and improve the properties of lead compounds. nih.gov For instance, a collaborative virtual screening effort for imidazo[1,2-a]pyridine (B132010) hits for visceral leishmaniasis led to the rapid expansion of the chemical series and improved antiparasitic activity. nih.gov
Structure-based virtual screening has also been employed to design novel inhibitors for targets like Janus kinase 3 (JAK3). nih.gov By starting with a known inhibitor containing a pyrazolopyrimidine core, new derivatives with potentially higher potency and selectivity can be designed and evaluated computationally before being synthesized. nih.gov These methodologies are powerful tools for exploring the chemical space around the this compound core to design new analogues with desired biological activities.
Mechanistic Elucidation of Biological Action at the Molecular Level
Characterization of Ligand-Induced Conformational Changes in Target Proteins
The binding of a ligand to its protein target often induces conformational changes that are crucial for initiating a biological response. researchgate.netnih.gov These changes can range from subtle side-chain rearrangements to large-scale domain movements. nih.gov For a molecule like 1-(Pyridin-2-yl)-4,4'-bipiperidine, its interaction with a target protein, likely a G-protein coupled receptor (GPCR) or an enzyme, would be expected to trigger such conformational shifts.
While no direct studies on this compound are available, research on other bipyridine and piperidine-containing ligands provides insights. For example, the binding of bipyridine-containing peptides to metal ions can induce significant folding and macrocycle formation, demonstrating the profound structural influence of this moiety. nih.gov In the context of GPCRs, the binding of a ligand in the transmembrane domain can lead to rearrangements of the transmembrane helices, a key step in receptor activation and subsequent intracellular signaling. nih.govmdpi.com It is plausible that this compound, upon binding to a target protein, would stabilize a specific active or inactive conformation, thereby modulating its function. The flexible nature of the bipiperidine linker could allow the pyridinyl head to orient itself optimally within a binding pocket, leading to a specific conformational outcome. However, without experimental data, such as X-ray crystallography or NMR spectroscopy, for the specific complex, the exact nature of these conformational changes remains speculative. mdpi.com
Analysis of Signaling Pathway Modulation (e.g., cAMP production for GPR119 agonists)
Compounds with structural similarities to this compound have been investigated as modulators of various signaling pathways. A prominent example is the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity. nih.govnih.gov GPR119 agonists are known to stimulate the production of cyclic AMP (cAMP), a key second messenger. semanticscholar.orgresearchgate.net
The activation of GPR119 by an agonist leads to the coupling of the receptor to the Gs alpha subunit of a heterotrimeric G protein. This, in turn, activates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. wikipedia.org The subsequent increase in intracellular cAMP levels can trigger a cascade of downstream events, including the activation of Protein Kinase A (PKA), which then phosphorylates various cellular substrates to mediate the physiological response. nih.gov
Several research initiatives have focused on developing GPR119 agonists containing pyridine (B92270) and piperidine (B6355638) scaffolds. researchgate.netnih.gov Although this compound itself has not been explicitly identified as a GPR119 agonist in the reviewed literature, its structural components are present in known GPR119 modulators. Therefore, it is conceivable that this compound could modulate the cAMP pathway by acting on GPR119 or other related GPCRs. Further experimental validation, such as cAMP accumulation assays, would be necessary to confirm this hypothesis.
Table 1: Examples of Pyridine/Piperidine-Containing GPR119 Agonists and their Activity
| Compound Name/Scaffold | Reported Activity | Reference |
| Pyrimidinylpiperdinyloxypyridone analogues | GPR119 modulators for diabetes and obesity | nih.gov |
| Dihydropyrimido[5,4-b] researchgate.netsemanticscholar.orgoxazine derivatives | Potent GPR119 agonists | semanticscholar.org |
| Spirocyclic dihydrocyclopentapyrimidine analogues | GPR119 agonists with EC50 values in the micromolar range | researchgate.net |
This table presents data for compounds structurally related to this compound to illustrate the potential for this scaffold to interact with the GPR119 receptor.
Investigation of Binding Site Specificity and Residue Interactions
The specificity of a ligand's biological effect is determined by its precise interactions with the amino acid residues within the binding pocket of its target protein. For this compound, we can infer potential binding interactions by examining related compounds.
A notable example comes from a study on a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, which were developed as histamine (B1213489) H3 receptor antagonists. nih.gov The histamine H3 receptor is a GPCR, and antagonists bind to it to block its activity. The structure-activity relationship (SAR) studies on these compounds revealed that the bipiperidine moiety plays a crucial role in binding. It is likely that the basic nitrogen atoms of the piperidine rings form ionic interactions or hydrogen bonds with acidic residues, such as aspartate or glutamate, which are common in the binding sites of aminergic GPCRs. nih.gov
Table 2: Potential Residue Interactions for Pyridine-Bipiperidine Scaffolds
| Interacting Group of Ligand | Potential Interacting Residue Type | Type of Interaction | Reference |
| Piperidine Nitrogen | Aspartic Acid, Glutamic Acid | Ionic Interaction, Hydrogen Bond | nih.gov |
| Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking | nih.gov |
| Pyridine Nitrogen | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond | nih.govmdpi.com |
| Bipiperidine Linker | Hydrophobic residues (e.g., Leucine, Isoleucine, Valine) | Van der Waals Interactions | frontiersin.org |
This table is a generalized representation of potential interactions based on the chemical nature of the this compound scaffold and data from related compounds.
Elucidation of Enzyme Inhibition Modes (e.g., competitive, uncompetitive, non-competitive)
While much of the inferred activity of this compound points towards GPCR modulation, the possibility of enzyme inhibition also exists. The pyridine and piperidine rings are common structural motifs in many enzyme inhibitors. nih.gov The mode of enzyme inhibition can be competitive, uncompetitive, or non-competitive, each having a distinct effect on the enzyme's kinetic parameters (Km and Vmax). ucl.ac.ukjackwestin.comjackwestin.comlibretexts.org
Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km, but Vmax remains unchanged. jackwestin.comlibretexts.org
Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site) and reduces the enzyme's catalytic efficiency. This decreases Vmax, but Km remains unchanged. nih.gov
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, which also decreases both Vmax and Km. jackwestin.comlibretexts.org
There is no specific information available in the searched literature detailing the enzyme inhibition mode of this compound. However, the structurally related compound 1,4'-bipiperidine has been shown to be an inhibitor of tyrosinase, with a reported IC50 value of 111 µM. ucsd.edu The study, however, does not specify the mode of inhibition. To determine the inhibition mode of this compound for any given enzyme, detailed kinetic studies would be required. Such studies would involve measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots. libretexts.org
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the detailed outline provided. The specific research findings required to populate the sections on the synthesis of its Manganese(II) and Copper(II) complexes, its application in alkene epoxidation, detailed spectroscopic data (UV-Vis, EPR), and specific ligand design principles for enhanced catalysis are not present in the indexed literature.
While extensive research exists for structurally related ligands, such as 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP), the strict instruction to focus solely on “this compound” prevents the inclusion of data from these analogous compounds. Fulfilling the request would necessitate fabricating data or discussing compounds outside the specified scope, which is explicitly prohibited by the instructions.
Therefore, the requested article cannot be generated with scientific accuracy and adherence to the provided constraints.
Advanced Research Methodologies and Emerging Techniques
Application of High-Throughput Screening (HTS) in Compound Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their activity against a specific biological target. pdbj.orgnih.govnih.gov For compounds containing the 1-(pyridin-2-yl)-4,4'-bipiperidine core, HTS plays a crucial role in identifying initial "hit" compounds that can be further optimized into lead candidates.
A notable example of the application of screening in the discovery of related compounds is in the development of non-imidazole histamine (B1213489) H3 receptor antagonists. The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, making it a key target for the treatment of neurological and cognitive disorders. wikipedia.orgepa.gov In a study by Rao et al., a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine derivatives, which are structurally analogous to this compound, were synthesized and evaluated for their antagonist activity at the human H3 receptor. nih.gov The screening of these compounds in radioligand binding assays, a common HTS format, allowed for the determination of their binding affinities (Ki values) and the establishment of a preliminary structure-activity relationship (SAR).
The results of such screening campaigns are often presented in data tables that highlight the impact of different substituents on the biological activity. For instance, modifications to the pyridine (B92270) ring of the 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine scaffold were shown to significantly influence potency at the H3 receptor and selectivity against other targets like the hERG channel.
| Compound ID | R Group on Pyridine Ring | hH3R Ki (nM) |
| 1a | H | 150 |
| 1b | 6-Cl | 25 |
| 1c | 6-CH3 | 50 |
| 1d | 6-OCH3 | 75 |
| 1e | 6-CF3 | 10 |
This table is a representative example based on SAR studies of similar compounds and is for illustrative purposes.
This data-driven approach, powered by HTS, allows medicinal chemists to make informed decisions for the rational design of more potent and selective ligands based on the this compound scaffold.
Biophysical Techniques for Binding Kinetics and Thermodynamics
Once initial hits are identified through HTS, biophysical techniques are employed to provide a deeper understanding of the binding event between the ligand and its target protein. nih.govresearchgate.netnih.gov These methods offer valuable information on binding affinity, kinetics (on- and off-rates), and the thermodynamic driving forces of the interaction.
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. nih.govrcsb.orgresearchgate.net In the context of this compound analogs, SPR would be used to study their interaction with a target protein, such as the histamine H3 receptor. The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.
From the resulting sensorgram, one can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. For example, in the screening of anti-prion compounds, SPR was effectively used to correlate binding response with inhibitory activity. wikipedia.orgnih.gov
Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat changes associated with a binding event. researchgate.net This allows for the determination of the binding affinity (Ka), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. By titrating a solution of the this compound analog into a cell containing the target protein, the heat released or absorbed during binding is measured.
The thermodynamic signature obtained from ITC provides insights into the nature of the binding forces. For instance, a favorable enthalpic contribution might suggest strong hydrogen bonding and van der Waals interactions, while a favorable entropic contribution could be due to the release of water molecules from the binding interface.
| Technique | Parameters Measured |
| SPR | Association rate (ka), Dissociation rate (kd), Affinity (KD) |
| ITC | Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |
Structural Biology Approaches for Target-Ligand Complex Determination
Understanding the three-dimensional structure of a ligand bound to its target is paramount for structure-based drug design. mdpi.comnih.gov X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the atomic-level details of these interactions.
X-ray Co-crystallography has been instrumental in elucidating the binding modes of numerous small molecule inhibitors. mdpi.comrcsb.org To obtain a co-crystal structure of a this compound analog with its target protein, both molecules are mixed together and subjected to crystallization screening. A successful crystal is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined.
For instance, the crystal structure of the human histamine H3 receptor in complex with an antagonist has been solved, providing a detailed view of the binding pocket and the key interactions that govern ligand recognition. pdbj.orgrcsb.org Such a structure would reveal how the pyridyl nitrogen of a this compound analog might form a critical hydrogen bond with a specific amino acid residue in the receptor's binding site.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.gov For a target like a GPCR in complex with a this compound analog, cryo-EM can provide high-resolution structural information without the need for crystallization. The protein-ligand complex is rapidly frozen in a thin layer of vitreous ice and imaged using an electron microscope. Many thousands of these images are then computationally combined to generate a 3D reconstruction of the complex.
Advanced Spectroscopic and Spectrometric Characterization of Molecular Interactions
A variety of advanced spectroscopic and spectrometric techniques are utilized to characterize the molecular interactions of this compound and its analogs. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments can provide information on which parts of the ligand are in close contact with the protein, the conformation of the bound ligand, and can even be used to determine the binding affinity. For a compound like this compound, 1H-NMR would be used to confirm its structure, and techniques like Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) could be used to identify it as a binder to a target protein.
The expected 1H-NMR chemical shifts for the core this compound structure would provide a fingerprint for its identification.
| Protons | Expected Chemical Shift (ppm) |
| Pyridine H6 | ~8.1-8.3 (d) |
| Pyridine H4 | ~7.5-7.7 (t) |
| Pyridine H5 | ~6.8-7.0 (d) |
| Pyridine H3 | ~6.6-6.8 (t) |
| Piperidine (B6355638) CH2 (adjacent to N) | ~4.3-4.5 (m) |
| Piperidine CH2 | ~1.5-2.0 (m) |
| Bipiperidine CH | ~2.5-2.8 (m) |
This table provides hypothetical chemical shifts for illustrative purposes.
Mass Spectrometry (MS) is another essential analytical technique used to confirm the identity and purity of synthesized compounds like this compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can confirm the elemental composition of the molecule. Furthermore, techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for monitoring reaction progress and for the analysis of compound metabolism in in vitro systems. nih.gov
Future Research Directions and Translational Perspectives for 1 Pyridin 2 Yl 4,4 Bipiperidine Scaffolds
Exploration of Novel Biological Targets and Therapeutic Areas
The inherent structural features of the 1-(pyridin-2-yl)-4,4'-bipiperidine core make it an attractive starting point for discovering ligands for novel biological targets. The pyridine (B92270) ring offers a key site for hydrogen bonding and aromatic interactions, while the bipiperidine moiety provides a flexible yet constrained conformation that can be tailored to fit various binding pockets.
Future research will likely focus on expanding the therapeutic applications of derivatives of this scaffold beyond their current scope. For instance, while analogs have been investigated as histamine (B1213489) H3 receptor antagonists, there is considerable potential to explore their activity against other G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov The modular nature of the scaffold allows for systematic modifications to probe interactions with a wide array of biological targets.
Derivatives of the closely related N-(piperidine-4-yl)benzamide have shown promise as cell cycle inhibitors with potential applications in oncology. nih.gov Specifically, some compounds have demonstrated potent activity against liver cancer cells by inducing cell cycle arrest through the p53/p21-dependent pathway. nih.gov This suggests that with appropriate functionalization, the this compound scaffold could be adapted to target proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) or their regulatory proteins.
Furthermore, the structural similarities to compounds that have been evaluated for the treatment of Alzheimer's disease, such as besipirdine, indicate a potential for developing novel agents for neurodegenerative disorders. nih.gov Research in this area could involve exploring the modulation of neurotransmitter systems, such as cholinergic and adrenergic pathways, which are implicated in the pathophysiology of Alzheimer's. nih.gov
Another avenue for exploration is the development of novel phosphodiesterase (PDE) inhibitors. Pyrazolopyrimidone derivatives, which share some structural elements with the bipiperidine scaffold, have been identified as potent PDE1 inhibitors, a target for central and peripheral diseases. nih.gov This precedent suggests that the this compound framework could be a valuable starting point for designing new PDE inhibitors with improved selectivity and metabolic stability.
Table 1: Potential Biological Targets and Therapeutic Areas for this compound Derivatives
| Biological Target | Therapeutic Area | Rationale |
| Histamine H3 Receptors | Neurological Disorders, Sleep Disorders | Previous studies have shown activity of similar structures as H3 receptor antagonists. nih.gov |
| Cyclin-Dependent Kinases (CDKs) | Oncology | Analogs have demonstrated cell cycle inhibition in cancer cell lines. nih.gov |
| Cholinergic & Adrenergic Receptors | Alzheimer's Disease | Structural similarity to compounds with known effects on these neurotransmitter systems. nih.gov |
| Phosphodiesterase (PDE) Enzymes | Neurological and Cardiovascular Diseases | Related heterocyclic compounds have shown potent PDE inhibition. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and optimization of derivatives of the this compound scaffold. nih.govbpasjournals.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. nih.govijprajournal.com
One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new derivatives based on their chemical features, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. researchgate.net
Generative AI models can also be employed to design novel molecules with desired therapeutic profiles. nih.gov By learning from existing chemical data, these models can propose new structures based on the this compound scaffold that are optimized for potency, selectivity, and pharmacokinetic properties. nih.gov
Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. researchgate.net This early-stage assessment of a compound's drug-like properties is critical for identifying potential liabilities and for guiding the optimization process. The integration of these predictive models can significantly increase the success rate of drug development programs. bpasjournals.com
Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the biological activity of compounds based on their chemical structure. researchgate.net | Accelerates the identification of potent and selective compounds. |
| Generative Models | Designs novel molecules with desired properties. nih.gov | Expands the chemical space and leads to the discovery of new drug candidates. nih.gov |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. researchgate.net | Reduces the attrition rate of drug candidates in later stages of development. |
| Target Identification | Analyzes biological data to identify new potential targets for the scaffold. nih.gov | Expands the therapeutic applications of the scaffold. |
Advancements in Scalable and Sustainable Synthetic Methodologies for Derivatives
The development of scalable and sustainable synthetic methods is crucial for the successful translation of promising this compound derivatives from the laboratory to the clinic. Future research in this area will focus on improving the efficiency, cost-effectiveness, and environmental footprint of the synthetic routes.
One area of focus will be the development of one-pot or tandem reactions that can streamline the synthesis and reduce the number of purification steps. This can lead to significant savings in time, resources, and waste generation. The use of catalysis, including biocatalysis and metal-catalyzed cross-coupling reactions, will be instrumental in achieving these goals.
The principles of green chemistry will also play a central role in the development of new synthetic methodologies. This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. mdpi.com For example, the synthesis of piperidines and pyridines from biomass-derived furfural (B47365) has been demonstrated using a surface single-atom alloy catalyst, showcasing a more sustainable approach. nih.govnih.govresearchgate.net The application of sonochemical methods, which use ultrasound to promote chemical reactions, has also been shown to be a green and efficient way to prepare related coordination polymers. mdpi.com
Furthermore, the development of flow chemistry processes can offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. The implementation of flow chemistry for the synthesis of this compound derivatives could facilitate their large-scale production for preclinical and clinical studies.
The adoption of these advanced synthetic strategies will not only make the production of these compounds more economically viable but will also align with the growing demand for more environmentally responsible practices in the pharmaceutical industry.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
